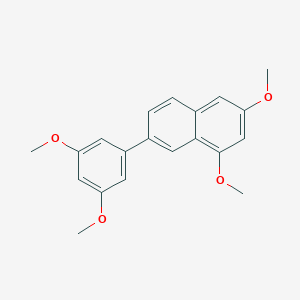
7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene is an organic compound characterized by its unique structure, which includes a naphthalene core substituted with methoxy groups at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between aryl halides and boronic acids. For instance, 3,5-dimethoxyphenylboronic acid can be coupled with 1,3-dimethoxynaphthalene under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted naphthalene derivatives.
Applications De Recherche Scientifique
7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene involves its interaction with specific molecular targets and pathways. For instance, it may act as a photosensitizer by generating singlet oxygen, which can induce cell death in targeted tissues . Additionally, its methoxy groups can participate in hydrogen bonding and other interactions that influence its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin: A compound used as a photosensitizer in photodynamic therapy.
N-(3,5-Dimethoxyphenyl)imidodicarbonimidic diamide: A compound with potential pharmacological applications.
Uniqueness
7-(3,5-Dimethoxyphenyl)-1,3-dimethoxynaphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
927884-96-6 |
|---|---|
Formule moléculaire |
C20H20O4 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
7-(3,5-dimethoxyphenyl)-1,3-dimethoxynaphthalene |
InChI |
InChI=1S/C20H20O4/c1-21-16-8-15(9-17(11-16)22-2)13-5-6-14-7-18(23-3)12-20(24-4)19(14)10-13/h5-12H,1-4H3 |
Clé InChI |
VLOLJMSUXSWPAY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


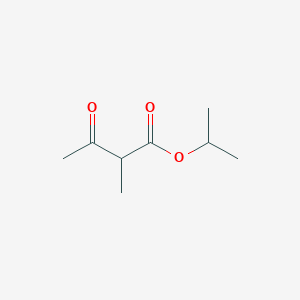

![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
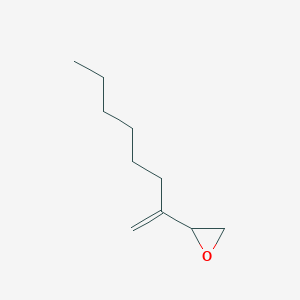
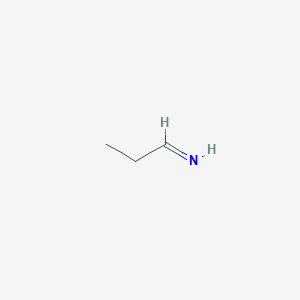
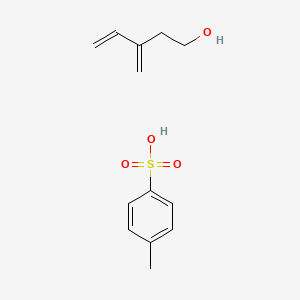

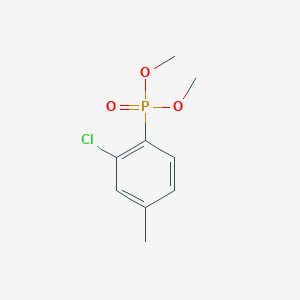
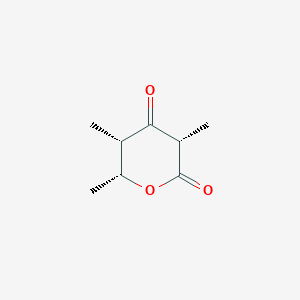
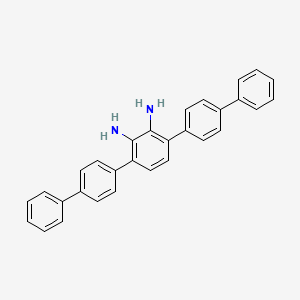

![2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14180340.png)
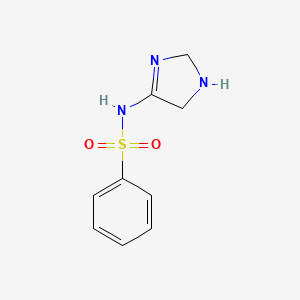
![N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14180374.png)
